1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1)
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Overview
Description
1,8-Diazabicyclo[540]undec-7-ene, compound with p-toluenesulfonic acid (1:1) is a chemical compound known for its unique structure and properties It is a derivative of pyrimido[1,2-a]azepine, a bicyclic compound that has been studied for various applications in chemistry and biology
Preparation Methods
The synthesis of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) typically involves the reaction of pyrimido[1,2-a]azepine with 4-methylbenzenesulfonic acid. This reaction can be carried out under various conditions, but it often requires heating to facilitate the formation of the desired product . Industrial production methods may involve more complex procedures to ensure high yield and purity, including the use of advanced purification techniques.
Chemical Reactions Analysis
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) involves its interaction with specific molecular targets. It is known to interact with adrenoceptor subtypes, which play a role in various physiological processes. The compound’s effects are mediated through these interactions, influencing pathways involved in inflammation and other pathophysiological conditions .
Comparison with Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1) can be compared with other similar compounds, such as:
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar structural features.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use in the synthesis of ionic liquids.
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepinium ion: Used in the production of ionic liquids with various anions.
These compounds share structural similarities but differ in their specific applications and chemical behavior, highlighting the uniqueness of 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with p-toluenesulfonic acid (1:1).
Properties
Molecular Formula |
C16H24N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C7H8O3S/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
VAIAHWBLSPENDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=NCCCN2CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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